molecular formula C7H11N3O B2390219 N-propyl-1H-pyrazole-5-carboxamide CAS No. 944783-05-5

N-propyl-1H-pyrazole-5-carboxamide

Cat. No. B2390219
CAS RN: 944783-05-5
M. Wt: 153.185
InChI Key: APTIFACYPAKRKK-UHFFFAOYSA-N
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Description

“N-propyl-1H-pyrazole-5-carboxamide” is a chemical compound with the molecular formula C8H14N4O . It is also known as "1H-Pyrazole-5-carboxamide,4-amino-1-methyl-3-n-propyl" . This compound has been identified as a potent hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 .


Synthesis Analysis

A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method . Their structures were characterized by 1H NMR, mass spectrometry, and elemental analysis . The bioassay results showed that most of the title compounds showed potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .


Molecular Structure Analysis

The molecular structure of “N-propyl-1H-pyrazole-5-carboxamide” was characterized by 1H NMR, mass spectrometry, and elemental analysis . The compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Chemical Reactions Analysis

The chemical reactions of “N-propyl-1H-pyrazole-5-carboxamide” have been studied in the context of its use as a precursor for the synthesis of pesticides . The compound has been found to exhibit potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .


Physical And Chemical Properties Analysis

“N-propyl-1H-pyrazole-5-carboxamide” has a molecular weight of 182.22 . It has a density of 1.32±0.1 g/cm3 (Predicted), a melting point of 98-101°C (lit.), a boiling point of 325.9±42.0 °C (Predicted), and a flash point of 150.9°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-propyl-1H-pyrazole-5-carboxamide has been utilized in the synthesis of various chemical compounds. For instance, it served as a precursor in the preparation of pyrazolo[4,3-d]pyrimidin-7-ones under microwave irradiation, demonstrating its utility in the creation of variably substituted compounds (Khan et al., 2005).

Biological and Medicinal Applications

  • There's evidence of its application in developing compounds with significant biological activities. Some derivatives of N-propyl-1H-pyrazole-5-carboxamide exhibited potent anti-inflammatory effects, as demonstrated in an in vivo rat paw edema model (Nagarapu et al., 2011).

  • Additionally, these compounds have been researched for their antimicrobial properties. The synthesis of tetrazolyl pyrazole amides, derived from N-propyl-1H-pyrazole-5-carboxamide, showed bacteriocidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).

  • In the field of agrochemicals, derivatives of pyrazole carboxamide, including N-propyl-1H-pyrazole-5-carboxamide, have been investigated for their nematocidal activity against plant pests, exemplifying their potential application in agriculture (Zhao et al., 2017).

Other Applications

  • Some research has explored its use in the synthesis of compounds with potential antitumor activities. For example, pyrazolopyrimidines and Schiff bases derived from N-propyl-1H-pyrazole-5-carboxamide were evaluated for their antitumor effects on various human cancer cell lines (Hafez et al., 2013).

Mechanism of Action

While the exact mechanism of action of “N-propyl-1H-pyrazole-5-carboxamide” is not fully understood, it has been suggested that the compound activates the apoptotic pathway to damage mitochondrial functions .

Safety and Hazards

When handling “N-propyl-1H-pyrazole-5-carboxamide”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions for “N-propyl-1H-pyrazole-5-carboxamide” could involve its use as a precursor structure for the further design of pesticides . The compound’s potent fungicidal and insecticidal activities suggest that it could be a valuable tool in the development of new pesticides .

properties

IUPAC Name

N-propyl-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-4-8-7(11)6-3-5-9-10-6/h3,5H,2,4H2,1H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTIFACYPAKRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-1H-pyrazole-5-carboxamide

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